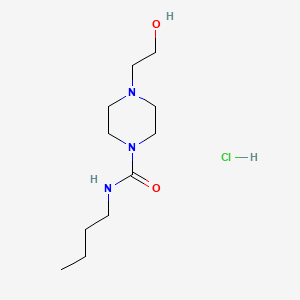
N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide hydrochloride, also known as Boc-Pip-OH HCl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs.
Mechanism of Action
The mechanism of action of N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide hydrochloride HCl is not fully understood. However, it is known to act as a nucleophile, which makes it useful in various chemical reactions. This compound HCl is also known to interact with proteins and peptides, which can alter their structure and function.
Biochemical and Physiological Effects:
This compound HCl has been shown to have several biochemical and physiological effects. It has been shown to enhance the solubility and stability of peptides and proteins, which can improve their bioavailability. This compound HCl has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide hydrochloride HCl in lab experiments is its ability to enhance the solubility and stability of peptides and proteins. This can improve the accuracy and reproducibility of experiments. However, one limitation is that this compound HCl can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide hydrochloride HCl in scientific research. One area of interest is the development of new drugs using this compound HCl as a building block. Another area of interest is the use of this compound HCl in the development of new biotechnological tools. Finally, there is potential for the use of this compound HCl in the treatment of inflammatory diseases, although further research is needed in this area.
Conclusion:
In conclusion, this compound HCl is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is widely used as a building block for the synthesis of various drugs and peptides. This compound HCl has several biochemical and physiological effects, including the enhancement of solubility and stability of peptides and proteins and anti-inflammatory properties. While there are limitations to its use in lab experiments, there are several future directions for the use of this compound HCl in scientific research.
Synthesis Methods
The synthesis of N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide hydrochloride HCl can be achieved through a multi-step reaction process. The first step involves the reaction of N-butylpiperazine with ethylene oxide to form N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide. This intermediate product is then protected with a Boc group, and the final step involves the addition of hydrochloric acid to obtain this compound HCl.
Scientific Research Applications
N-butyl-4-(2-hydroxyethyl)-1-piperazinecarboxamide hydrochloride HCl has been extensively used in scientific research due to its unique properties. It is widely used as a building block for the synthesis of various drugs, including antipsychotic, anticonvulsant, and anti-inflammatory drugs. This compound HCl is also used in the synthesis of peptides and proteins. It has been shown to enhance the solubility and stability of peptides and proteins, making it an important tool in the field of biotechnology.
properties
IUPAC Name |
N-butyl-4-(2-hydroxyethyl)piperazine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.ClH/c1-2-3-4-12-11(16)14-7-5-13(6-8-14)9-10-15;/h15H,2-10H2,1H3,(H,12,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJAZLYDGKKKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5321187.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methylcyclopropyl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5321204.png)
![4-morpholin-4-yl-7-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5321211.png)
![2-[(3-bromobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5321224.png)
![N-[2-(dimethylamino)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5321240.png)
![N-(2-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5321246.png)
![5-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-4-ethyl-1,2,3-thiadiazole](/img/structure/B5321254.png)
![5-{[benzyl(methyl)amino]methyl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]isoxazole-3-carboxamide](/img/structure/B5321255.png)
![N-(3-chloro-4-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5321261.png)


![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)
![3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5321282.png)
![3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5321295.png)